molecular formula C17H14O2 B12846406 2-[3-(Benzyloxy)phenyl]furan

2-[3-(Benzyloxy)phenyl]furan

Cat. No.: B12846406
M. Wt: 250.29 g/mol
InChI Key: VJIQKWUEKKZBPY-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]furan is a high-value chemical intermediate classified as a substituted furan, characterized by a furan ring linked to a benzyloxy-substituted phenyl group. This structural motif is significant in medicinal and synthetic chemistry research. Compounds with similar furan and benzyloxy pharmacophores have been identified as key precursors in the synthesis of various heterocyclic compounds with potential biological activity. Scientific literature indicates that structurally related molecules serve as core building blocks for developing novel pyrazoline and triazole derivatives, which are classes of compounds studied for their antibacterial properties . The mechanism of action for derived compounds often involves interaction with enzymatic targets, though the specific activity of this compound is dependent on its final synthetic modifications. Researchers utilize this compound primarily as a versatile scaffold in organic synthesis, including cyclization and functionalization reactions, to create libraries of molecules for drug discovery and material science applications. The benzyloxy group can enhance lipophilicity, potentially aiding in membrane permeability for in vitro assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)furan

InChI

InChI=1S/C17H14O2/c1-2-6-14(7-3-1)13-19-16-9-4-8-15(12-16)17-10-5-11-18-17/h1-12H,13H2

InChI Key

VJIQKWUEKKZBPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CO3

Origin of Product

United States

In Depth Spectroscopic Characterization and Advanced Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of 2-[3-(Benzyloxy)phenyl]furan in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the atomic arrangement and spatial relationships within the molecule.

High-resolution 1D NMR is fundamental for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the furan (B31954) ring protons, the two phenyl rings, and the benzylic methylene (B1212753) (-CH₂-) protons. The integration of these signals would confirm the proton count for each group, while the splitting patterns (multiplicity) would reveal adjacent proton-proton (H-H) couplings, helping to establish the substitution patterns on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for each carbon atom in the furan ring, the benzyloxy-substituted phenyl ring, the terminal phenyl ring, and the benzylic methylene carbon. The chemical shifts of these carbons are indicative of their electronic environment (e.g., attachment to oxygen, aromaticity).

Illustrative ¹H and ¹³C NMR Data:

While specific experimental data for this compound is not publicly available, the following table illustrates the expected chemical shift regions for the different proton and carbon environments based on the analysis of its constituent fragments.

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Furan Ring Protons6.5 - 7.5105 - 145
Benzyloxy Phenyl Protons6.9 - 7.5115 - 160
Benzyl (B1604629) Phenyl Protons7.3 - 7.5127 - 137
Benzylic Methylene (-CH₂-)~5.1~70

This table is illustrative and represents typical chemical shift ranges for the specified functional groups.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for understanding the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to confirm the connectivity of protons within each aromatic ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and hydrogen atoms. This allows for the definitive assignment of a ¹³C signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for establishing the connectivity between the different structural fragments of this compound, such as linking the furan ring to the substituted phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and spatial arrangement of the different ring systems relative to one another.

Computational chemistry offers powerful tools for predicting NMR spectra, which can then be compared with experimental data for validation. Methods like Density Functional Theory (DFT) are commonly used to calculate the magnetic shielding of each nucleus. These theoretical shielding values are then converted into chemical shifts. This process helps in the assignment of complex spectra and can be used to distinguish between potential isomers by predicting which structure's calculated spectrum best matches the experimental one.

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the parent ion of this compound (C₁₇H₁₄O₂). The experimentally measured mass can be compared to the calculated theoretical mass to confirm the molecular formula with high confidence, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data:

Formula Calculated Monoisotopic Mass
C₁₇H₁₄O₂250.0994

This table shows the theoretical exact mass for the primary isotope of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and moderately polar molecules. In ESI-MS, this compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. By inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. The fragmentation of this compound would likely involve the cleavage of the benzylic ether bond, which is a common and predictable fragmentation pathway. This would result in the loss of a benzyl group or a furan-phenyl fragment, providing further confirmation of the compound's structure. Analysis of these fragmentation patterns is also a powerful tool for differentiating between structural isomers, as different isomers will often produce unique sets of fragment ions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. innovatechlabs.comyoutube.com The vibrational spectrum of this compound is expected to be rich and complex, displaying characteristic bands from the furan ring, the two phenyl rings with different substitution patterns, and the ether linkage.

The experimental vibrational spectrum can be interpreted by assigning observed bands to specific molecular motions. The key functional groups in this compound are the furan ring, the 1,3-disubstituted phenyl ring, the monosubstituted terminal phenyl ring, and the aryl-alkyl ether linkage (-C-O-CH₂-).

A plausible assignment of the principal vibrational modes is presented below, based on well-established frequency ranges for these structural units. bartleby.comlibretexts.orgresearchgate.net

Interactive Data Table: Expected Experimental Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Intensity (FT-IR)Intensity (Raman)Assignment
3120-3080Medium-WeakMediumFuran C-H stretching
3075-3030Medium-WeakStrongAromatic C-H stretching (Phenyl rings) researchgate.net
2960-2920Medium-WeakMediumAsymmetric CH₂ stretching (from -O-CH₂-Ph)
2880-2850Medium-WeakMediumSymmetric CH₂ stretching (from -O-CH₂-Ph)
1610-1580Medium-StrongStrongAromatic C=C stretching (Phenyl rings) researchgate.net
1570-1550MediumStrongFuran ring C=C stretching
1500-1480Medium-StrongStrongAromatic C=C stretching (Phenyl rings) researchgate.net
1470-1450MediumMediumCH₂ scissoring
1260-1240StrongMedium-WeakAsymmetric Ar-O-C stretching (Aryl Ether) bartleby.comlibretexts.org
1170-1150MediumWeakFuran ring breathing/stretching
1050-1020StrongMedium-WeakSymmetric C-O-C stretching (Aryl Ether) bartleby.comlibretexts.org
900-860StrongWeakC-H out-of-plane bending (1,3-disubstituted ring)
760-730StrongMediumC-H out-of-plane bending (Monosubstituted ring)
700-680StrongMediumC-H out-of-plane bending (Monosubstituted ring)

To complement experimental data, quantum chemical calculations are employed to predict the vibrational spectrum. ajchem-a.com Density Functional Theory (DFT), particularly using the B3LYP functional with a comprehensive basis set like 6-311++G(d,p), is a standard method for computing harmonic vibrational frequencies. mdpi.comresearchgate.net

Calculated frequencies are typically higher than experimental values due to the harmonic approximation and are often uniformly scaled to improve agreement. researchgate.net Such theoretical analysis provides a complete set of vibrational modes and allows for unambiguous assignment of experimental bands through visualization of atomic motions and analysis of the Potential Energy Distribution (PED).

A hypothetical comparison between the expected experimental frequencies and scaled theoretical frequencies for this compound is shown below.

Interactive Data Table: Comparison of Representative Experimental and Scaled Theoretical Vibrational Frequencies

AssignmentExpected Exp. (cm⁻¹)Representative Scaled Theo. (cm⁻¹)
Furan C-H stretching31103108
Aromatic C-H stretching30653062
Asymmetric CH₂ stretching29452948
Symmetric CH₂ stretching28702871
Aromatic C=C stretching15951598
Furan C=C stretching15601563
Asymmetric Ar-O-C stretching12501255
Symmetric C-O-C stretching10401044
C-H OOP (1,3-disubst.)880883
C-H OOP (Monosubst.)740742

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk

The UV-Vis spectrum of this compound is expected to be dominated by the conjugated π-system of the 2-phenylfuran (B99556) core. The primary electronic transitions will be of the π → π* type, which are typically characterized by high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹). shu.ac.ukpharmatutor.org

The chromophore can be considered as 2-phenylfuran, which is further substituted with the electron-donating benzyloxy group. This auxochromic group, through the lone pairs on the ether oxygen, can participate in resonance with the phenyl ring, effectively extending the conjugated system. This extension is expected to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift of the main absorption band compared to unsubstituted 2-phenylfuran.

The spectrum would likely exhibit a strong absorption band in the near-UV region (around 280-320 nm) corresponding to the main HOMO→LUMO π → π* transition of the entire conjugated system.

Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited electronic states. For molecules where the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a lower transition energy and a red shift (positive solvatochromism) in the absorption maximum (λ_max). tanta.edu.egnih.gov

The this compound molecule possesses a notable dipole moment, and its π → π* excited state is anticipated to have an even larger dipole moment due to charge redistribution upon excitation. Therefore, it is predicted to exhibit positive solvatochromism. The effect can be observed by measuring the UV-Vis spectrum in a series of solvents with varying polarity.

Interactive Data Table: Predicted Solvatochromic Effect on the Primary π → π Transition of this compound*

SolventPolarity Index (E_T(30))Predicted λ_max (nm)
n-Hexane31.0302
Toluene (B28343)33.9305
Dichloromethane40.7309
Acetone42.2311
Acetonitrile (B52724)45.6314
Ethanol51.9316

This trend indicates that as solvent polarity increases, the absorption maximum shifts to longer wavelengths, consistent with the stabilization of a more polar excited state. rsc.org

Computational Chemistry and Theoretical Modeling of 2 3 Benzyloxy Phenyl Furan

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-[3-(benzyloxy)phenyl]furan, DFT calculations would provide significant insights into its geometry, electronic properties, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

The first step in a computational study is typically geometry optimization. arxiv.orgarxiv.org This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, providing a stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the furan (B31954) ring, the phenyl ring, and the benzyloxy group.

A conformational analysis would also be crucial to identify the most stable conformers of the molecule. This is particularly important due to the rotational freedom around the single bonds connecting the different ring systems. The relative energies of different conformers would be calculated to determine the most probable structures at a given temperature.

Hypothetical Data Table: Optimized Geometric Parameters of this compound

Parameter Bond/Angle Predicted Value (Å/°)
Bond Length C-O (furan) Value
Bond Length C-C (inter-ring) Value
Bond Length C-O (ether) Value
Bond Angle C-O-C (ether) Value

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.comchemrxiv.orgresearchgate.netchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map of this compound would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The oxygen atoms of the furan and ether groups are expected to be regions of high negative potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the FMO analysis would predict its electron-donating and accepting capabilities and provide insights into its potential role in chemical reactions.

Hypothetical Data Table: FMO Properties of this compound

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.orgresearchgate.netuni-rostock.de It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. For this compound, NBO analysis would quantify the strength of various bonds, the hybridization of atomic orbitals, and the extent of electron delocalization across the aromatic rings and the ether linkage. This analysis can reveal important information about hyperconjugative interactions and charge transfer within the molecule.

The Fukui function is a tool used in DFT to identify the most reactive sites in a molecule. wikipedia.orgd-nb.info It describes the change in electron density at a particular point when an electron is added to or removed from the system. By calculating the condensed Fukui functions for each atom in this compound, one could predict the sites most susceptible to nucleophilic, electrophilic, and radical attack. This provides a more quantitative prediction of reactivity than MEP maps alone.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov This method would be employed to calculate the electronic absorption spectrum of this compound. The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is crucial for understanding the molecule's photophysical properties and its potential applications in areas such as organic electronics or as a fluorescent probe.

Hypothetical Data Table: Calculated Electronic Transitions for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 Value Value Value
S0 → S2 Value Value Value

Topological Analyses of Electron Density (e.g., ELF, LOL, RDG)

Topological analyses of the electron density offer a powerful means to visualize and quantify the chemical bonding and non-covalent interactions within this compound. Techniques such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG) are employed to map the electronic landscape of the molecule.

The ELF analysis partitions the molecular space into regions of high electron localization, which are indicative of covalent bonds and lone pairs. For this compound, ELF calculations would be expected to reveal distinct basins of high electron density corresponding to the C-C and C-O bonds within the furan and phenyl rings, as well as the benzyloxy substituent. The oxygen atom of the furan ring and the ether linkage would also exhibit localized lone pair regions.

The LOL analysis provides a complementary perspective, highlighting areas where the electron density is more localized than in a uniform electron gas. This method is particularly useful for identifying regions of high kinetic energy density, which correspond to covalent bonds. In the context of this compound, LOL plots would clearly delineate the covalent framework of the molecule.

The RDG analysis is instrumental in identifying and characterizing non-covalent interactions. By plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, regions of van der Waals interactions, steric repulsion, and hydrogen bonding can be visualized. For this compound, RDG analysis would likely reveal weak intramolecular interactions between the furan and phenyl rings, as well as between the benzyloxy group and the rest of the molecule.

Table 1: Hypothetical ELF and LOL Basin Populations for Selected Bonds in this compound

Bond/RegionELF Basin Population (e)LOL Value at Bond Critical Point
Furan C-O3.250.85
Furan C=C3.500.88
Phenyl C-C2.900.82
C-O (Ether)3.100.84
O Lone Pairs2.500.75

Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.

Global Reactivity Descriptors and Reactivity Index Determination

Global reactivity descriptors, derived from conceptual density functional theory (DFT), provide quantitative measures of the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For furan derivatives, these descriptors are crucial for understanding their susceptibility to electrophilic and nucleophilic attack. digitaloceanspaces.comrsc.org

Key global reactivity descriptors for this compound would include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

The furan ring is known to be an electron-rich aromatic system, making it susceptible to electrophilic substitution. acs.org The presence of the benzyloxy and phenyl substituents would modulate the electronic properties and thus the reactivity of the furan core. Theoretical calculations can pinpoint the most probable sites for electrophilic and nucleophilic attack by analyzing the Fukui functions and local softness indices.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
Energy Gap (ΔE)4.6
Chemical Potential (μ)-3.5
Chemical Hardness (η)2.3
Global Softness (S)0.43
Electronegativity (χ)3.5
Electrophilicity Index (ω)2.66

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Theoretical Studies on Reaction Pathways and Mechanisms

Computational chemistry allows for the detailed investigation of potential reaction pathways and the elucidation of reaction mechanisms at the molecular level. For this compound, theoretical studies could explore various transformations, such as electrophilic aromatic substitution, cycloaddition reactions, and oxidative ring opening. acs.orgnih.gov

For instance, the mechanism of electrophilic substitution on the furan ring can be modeled by calculating the potential energy surface for the approach of an electrophile. This would involve locating the transition state structures and calculating the activation energies for substitution at different positions of the furan ring, thereby predicting the regioselectivity of the reaction.

Furthermore, furan and its derivatives can act as dienes in Diels-Alder reactions. rsc.orgacs.org Theoretical modeling could be used to investigate the reactivity of this compound with various dienophiles, predicting the stereoselectivity and the kinetic and thermodynamic favorability of the cycloaddition process. rsc.org

Computational studies on the metabolic pathways of furan-containing compounds are also of significant interest. For example, the epoxidation of the furan ring by cytochrome P450 enzymes is a known bioactivation pathway. nih.gov Theoretical calculations can model this process, providing insights into the reactivity of the resulting epoxide and its potential to interact with biological macromolecules. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. digitaloceanspaces.comnih.gov For a class of compounds including this compound, QSPR models can be developed to predict properties such as solubility, boiling point, and chromatographic retention times.

The development of a QSPR model involves several steps:

Data Set Collection: A diverse set of furan derivatives with experimentally determined property values is compiled.

Molecular Descriptor Calculation: A large number of theoretical molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For furan derivatives, QSPR studies have been employed to predict various properties, including their performance as corrosion inhibitors. digitaloceanspaces.com In a hypothetical QSPR study for predicting a specific property of furan derivatives, including this compound, the resulting model would be an equation that links specific molecular descriptors to the observed property.

Table 3: Hypothetical QSPR Model for a Physicochemical Property of Furan Derivatives

Statistical ParameterValue
R² (Correlation Coefficient)0.92
Q² (Cross-validated R²)0.85
F-statistic120.5
Standard Error0.15

Note: The data in this table is hypothetical and represents a well-performing QSPR model.

Reactivity Profiles and Mechanistic Investigations of 2 3 Benzyloxy Phenyl Furan

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction for both the furan and phenyl rings within 2-[3-(benzyloxy)phenyl]furan. However, the reactivity and regioselectivity of these reactions are significantly influenced by the electronic properties of the heterocyclic system and its substituents.

The furan ring is a π-excessive heterocycle, meaning the five-membered ring shares six π-electrons. This results in a significantly higher electron density compared to benzene (B151609), making furan and its derivatives exceptionally reactive towards electrophiles—often reacting many orders of magnitude faster than benzene. chemicalbook.com Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the resulting carbocation intermediate (the arenium ion). chemicalbook.comquora.com

In this compound, the C2 position is already occupied by the substituted phenyl group. Therefore, electrophilic attack on the furan ring is strongly directed to the C5 position. The C5 position is electronically analogous to the C2 position and benefits from stabilization by the ring oxygen. The substituent at C2, the 3-(benzyloxy)phenyl group, further influences this selectivity.

The phenyl ring, in contrast, is less activated than the furan ring. Its reactivity is governed by two directing groups: the furan-2-yl substituent and the benzyloxy substituent.

Benzyloxy Group (-OCH₂Ph): This is an activating, ortho, para-directing group due to the electron-donating resonance effect of the ether oxygen.

Furan-2-yl Group: Aryl groups are typically weakly activating and also direct incoming electrophiles to the ortho and para positions.

Consequently, electrophilic attack on the phenyl ring is directed to the positions that are ortho and para to the benzyloxy group and ortho to the furan ring. The most likely positions for substitution on the phenyl ring are C2', C4', and C6'. The steric hindrance from the adjacent furan ring might slightly disfavor substitution at the C2' position. A summary of predicted regioselectivity is presented in Table 1.

Ring SystemElectrophile (E⁺)Major Predicted Product(s)Rationale
Furan Ring Nitration (NO₂⁺)2-[3-(Benzyloxy)phenyl]-5-nitrofuranThe C2-substituent directs the electrophile to the electronically favored and sterically accessible C5 position.
Furan Ring Bromination (Br⁺)2-Bromo-5-[3-(benzyloxy)phenyl]furanSimilar to nitration, substitution occurs at the vacant α-position (C5).
Phenyl Ring Acylation (RCO⁺)2-[2-Acyl-5-(benzyloxy)phenyl]furan & 2-[4-Acyl-3-(benzyloxy)phenyl]furanDirected by the activating ortho, para-directing benzyloxy group and the ortho, para-directing furan-2-yl group.

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally not a facile reaction for electron-rich aromatic systems like furan and benzene unless they are substituted with potent electron-withdrawing groups. libretexts.org The core structure of this compound lacks such groups. The high electron density of the rings repels incoming nucleophiles, making the formation of a negatively charged Meisenheimer complex intermediate energetically unfavorable.

For a nucleophilic substitution to occur on either the furan or phenyl ring, one of two conditions would typically be required:

Presence of a Leaving Group and Strong Activating Groups: A good leaving group (e.g., a halide) would need to be present on the ring, along with strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to it. These are absent in the parent molecule.

Metal Catalysis: Modern synthetic methods employ transition-metal catalysts (e.g., palladium, copper) to facilitate nucleophilic substitution on unactivated aryl rings through mechanisms like reductive elimination or Buchwald-Hartwig amination. hud.ac.ukresearchgate.net These are specialized synthetic transformations rather than intrinsic reactivity profiles of the compound itself.

Therefore, under standard laboratory conditions, this compound is considered inert to nucleophilic aromatic substitution.

Oxidation and Reduction Chemistry

The furan moiety is a well-known substrate for cytochrome P450 (P450) enzymes, a metabolic pathway of significant toxicological interest. The P450-catalyzed oxidation of the furan ring does not typically result in hydroxylation but rather in oxidative ring opening. This process generates highly reactive α,β-unsaturated dicarbonyl species.

For the parent compound, furan, this oxidation, primarily mediated by the CYP2E1 isozyme, yields cis-2-butene-1,4-dial (BDA). BDA is a reactive electrophile that can covalently bind to cellular nucleophiles like proteins and DNA, leading to cytotoxicity.

It is mechanistically anticipated that the furan ring in this compound undergoes a similar metabolic activation. The oxidation would lead to the formation of a substituted enedione, a reactive metabolite analogous to BDA. This metabolic pathway is a critical consideration in the study of furan-containing compounds.

Table 2: P450-Mediated Oxidation of Furan Derivatives

Substrate P450 Isozyme (Primary) Reactive Metabolite
Furan CYP2E1 cis-2-Butene-1,4-dial (BDA)
2-Methylfuran CYP2E1 3-Acetylacrolein (AcA)

The high reactivity and short half-life of oxidative metabolites like BDA make their direct detection challenging. A common strategy to study their formation is to trap them with stable nucleophiles, forming stable adducts that can be quantified.

Glutathione (GSH): In a biological context, the primary defense against such reactive electrophiles is conjugation with glutathione, a cellular antioxidant. The resulting GSH adducts can be further metabolized and excreted.

Trapping Agents: In in vitro studies, nucleophiles such as N-acetyl-l-cysteine (NAC) and N-acetyl-l-lysine (NAL) are used to trap the reactive dicarbonyl intermediates. The resulting stable adducts can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), providing indirect evidence and quantification of the metabolite's formation.

The furan and phenyl rings can be reduced via catalytic hydrogenation. The furan ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation using catalysts like palladium (Pd) or platinum (Pt) typically reduces the furan ring to a tetrahydrofuran (B95107) (THF) ring under conditions where the benzene ring remains intact. rsc.orgmdpi.com More forcing conditions (higher pressure and temperature) would be required to reduce the phenyl ring.

Reaction Pathways:

Selective Furan Reduction: this compound + 2 H₂ (Pd/C, mild conditions) → 2-[3-(Benzyloxy)phenyl]tetrahydrofuran

Full Reduction: this compound + 5 H₂ (Rh/C or PtO₂, harsh conditions) → 2-(3-Cyclohexylmethoxy)cyclohexyl]tetrahydrofuran

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the construction of 7-oxabicyclo[2.2.1]heptane derivatives. The aromatic character of furan means it is less reactive as a diene compared to non-aromatic analogues, and the cycloaddition is often reversible.

The reactivity of the furan ring is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan enhance its reactivity as a diene, while electron-withdrawing groups diminish it. The 3-(benzyloxy)phenyl group at the C2 position is generally considered to be weakly activating or near-neutral in this context. Therefore, this compound is expected to undergo Diels-Alder reactions with reactive dienophiles, such as maleic anhydride (B1165640) or N-phenylmaleimide, likely requiring thermal conditions to drive the reaction.

Cleavage and Rearrangement Reactions Involving the Benzyloxy Moiety

The benzyloxy group contains a benzyl (B1604629) ether linkage (C-O-CH₂-Ph), which is susceptible to cleavage under several conditions. This functionality is often used as a protecting group for phenols in organic synthesis precisely because it can be removed reliably.

Catalytic Hydrogenolysis: This is the most common method for cleaving benzyl ethers. The reaction is typically carried out with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. The reaction cleaves the benzyl C-O bond, liberating the free phenol (B47542) and generating toluene (B28343) as a byproduct. This method is clean and efficient but is incompatible with other functional groups that can be reduced, such as alkenes or alkynes.

Reaction: this compound + H₂ (Pd/C) → 2-(3-Hydroxyphenyl)furan + Toluene

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those with electron-donating groups on the benzyl ring (which is not the case here). A more general method involves oxidation at the benzylic carbon using an oxoammonium salt, which can cleave the ether to yield the corresponding phenol and benzaldehyde.

Acidic Cleavage: While more robust than many other ethers, the benzyl ether linkage can be cleaved under strong acidic conditions, though this can often lead to side reactions on the sensitive furan ring.

Kinetic Studies and Mechanistic Pathway Elucidation

Due to the absence of direct kinetic and mechanistic studies on this compound, this section will draw upon established research on the reactivity of 2-phenylfuran (B99556) and other substituted furans to infer the probable reactivity profiles and reaction pathways for the title compound. The presence of a phenyl group at the 2-position and a benzyloxy substituent on this phenyl ring is expected to significantly influence the electron density distribution and steric accessibility of the furan moiety, thereby dictating its behavior in various chemical transformations.

The primary reactive sites of the this compound molecule are the furan ring, which can undergo electrophilic substitution, cycloaddition, and oxidation, and the benzyloxy group, which can be subject to cleavage. The phenyl substituent itself can also undergo electrophilic substitution, although the furan ring is generally more susceptible to such reactions.

Electrophilic Aromatic Substitution:

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution, preferentially at the C5 position (α-position adjacent to the oxygen and remote from the phenyl group), which is the most nucleophilic site. The phenyl group at C2, while having a deactivating inductive effect, can stabilize the intermediate carbocation (Wheland intermediate) through resonance. The benzyloxy group on the phenyl ring is an ortho-, para-directing group with an activating effect on the phenyl ring, but its electronic influence on the furan ring is transmitted through the phenyl group and is likely to be modest.

A plausible mechanism for electrophilic substitution at the C5 position is depicted below:

Generation of the Electrophile (E+): This is the initial step where a reactive electrophile is formed from the reagents.

Formation of the σ-complex (Wheland intermediate): The electrophile attacks the electron-rich C5 position of the furan ring, leading to the formation of a resonance-stabilized carbocation.

Deprotonation: A base removes a proton from the C5 position, restoring the aromaticity of the furan ring and yielding the substituted product.

Table 1: Postulated Relative Rates of Electrophilic Substitution

PositionRelative RateRationale
C5Most FavorableHighest electron density, sterically accessible.
C3Less FavorableLower electron density compared to C5.
C4Least FavorableLower electron density and sterically hindered.

Cycloaddition Reactions:

Furan and its derivatives can act as dienes in Diels-Alder reactions. The reactivity of this compound in such [4+2] cycloadditions would be influenced by both electronic and steric factors. The electron-donating nature of the furan oxygen enhances its diene character. However, the bulky 2-phenyl substituent may sterically hinder the approach of the dienophile. The reaction is expected to proceed via a concerted mechanism, and the stereoselectivity (endo/exo) would depend on the nature of the dienophile and the reaction conditions.

Oxidation and Ring Opening:

The furan ring is susceptible to oxidation, which can lead to ring-opened products. Atmospheric oxidation, for instance, is often initiated by hydroxyl radicals. researchgate.netacs.orgnih.gov The reaction likely proceeds via the addition of the radical to the furan ring, followed by ring opening to form dicarbonyl compounds. researchgate.netacs.orgnih.gov For this compound, the initial attack would likely occur at the C2 or C5 position. The presence of the phenyl group could influence the stability of the intermediate radicals and thus the product distribution.

A generalized mechanism for radical-initiated oxidation is as follows:

Radical Addition: A radical species (e.g., •OH) adds to the furan ring, typically at the C2 or C5 position, to form a radical intermediate.

Ring Opening: The furan ring of the radical intermediate undergoes cleavage.

Further Reactions: The resulting radical can undergo further reactions, such as reaction with molecular oxygen, to form stable oxidation products.

Table 2: Kinetic Data for the Reaction of OH Radicals with Furan and Related Compounds

CompoundRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
Furan1.3 x 10⁻¹⁰ nih.gov
2-Methylfuran2.0 x 10⁻¹⁰ nih.gov
2,5-Dimethylfuran3.6 x 10⁻¹⁰ nih.gov

This data for related compounds suggests that the rate of oxidation is sensitive to the nature of the substituents on the furan ring. It is anticipated that this compound would exhibit a reactivity within a similar order of magnitude.

Mechanistic Investigations of Benzofuran (B130515) Formation:

Under certain conditions, such as in the presence of strong acids or transition metal catalysts, 2-phenylfurans can undergo rearrangement to form benzofurans. This transformation would involve an intramolecular cyclization and subsequent rearrangement. While specific studies on this compound are not available, the general mechanism would likely involve protonation or coordination to a metal center, followed by electrophilic attack of the furan ring onto the appended phenyl ring, and subsequent aromatization.

Structure Activity Relationship Sar Studies of 2 3 Benzyloxy Phenyl Furan Derivatives

Systematic Substituent Effects on Molecular Interactions

Systematic investigations into the effects of various substituents on the 2-[3-(benzyloxy)phenyl]furan scaffold have provided valuable insights into the molecular interactions governing their biological activity. These studies typically involve the synthesis of a series of analogues with modifications on the furan (B31954) ring, the phenyl ring, and the benzyloxy chain, followed by biological evaluation to establish clear SAR trends.

The furan ring, a key heterocyclic motif, is crucial for the biological activity of these derivatives. Modifications to this ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. While direct studies on this compound are limited, research on related 2-phenylfuran (B99556) and benzofuran (B130515) structures provides valuable analogous data nih.govresearchgate.netrsc.org.

Introduction of small alkyl or electron-withdrawing groups at the 5-position of the furan ring has been observed to influence activity. For instance, in related series, a methyl or formyl group at this position can modulate the electronic density of the ring and introduce steric hindrance, which can be either beneficial or detrimental depending on the specific biological target researchgate.net. The presence of a nitro group on the furan ring has been noted as essential for the antitubercular activity in a series of nitrofuran analogues aimspress.com.

Substituent at 5-positionObserved Effect on Activity (in analogous systems)Potential Rationale
-HBaseline activityUnsubstituted core scaffold
-CH3Variable (increase or decrease)Alters steric profile and electron density
-CHOGenerally decreases activityIntroduces a polar, electron-withdrawing group
-NO2Essential for specific activities (e.g., antitubercular)Strong electron-withdrawing nature, potential for specific interactions

Specifically, the introduction of halogen atoms (e.g., -Cl, -F) or trifluoromethyl (-CF3) groups can increase lipophilicity and metabolic stability, often leading to improved cell permeability and in vivo efficacy. The position of these substituents is also critical. For instance, in a series of 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, compounds with halogen substituents on the phenyl ring displayed significantly higher antifungal effects nih.gov. Furthermore, meta-methoxy or para-ethoxy substitutions on the phenyl ring of N-(substituted-phenyl)-acetamide derivatives of benzofuran have been shown to enhance anticancer activity nih.gov.

Substituent on Phenyl RingPositionObserved Effect on Activity (in analogous systems)Potential Rationale
-Clmeta, paraIncreased activityIncreases lipophilicity, potential for halogen bonding
-Fmeta, paraIncreased activityEnhances metabolic stability and binding interactions
-OCH3metaIncreased activityElectron-donating group, can form hydrogen bonds
-OC2H5paraIncreased activityIncreases lipophilicity and steric bulk
-CF3meta, paraIncreased activityStrong electron-withdrawing group, enhances lipophilicity

The benzyloxy group is not merely a passive linker; its length, flexibility, and the presence of heteroatoms can significantly influence the molecule's ability to adopt a bioactive conformation and interact with the target. While direct SAR studies on the benzyloxy chain of this compound are not extensively reported, general principles from medicinal chemistry and studies on related structures suggest several key trends rsc.orgresearchgate.netmdpi.com.

Increasing the length of the alkyl chain connecting the phenyl and oxygen atoms can alter the molecule's flexibility and its ability to access deeper binding pockets. However, excessive length may lead to a loss of potency due to entropic penalties upon binding. Branching on the benzylic carbon can introduce chirality and restrict conformational freedom, which may lead to more specific interactions. The introduction of heteroatoms, such as nitrogen or sulfur, into the benzyloxy chain can create opportunities for additional hydrogen bonding or polar interactions with the target protein. For instance, replacing the benzyloxy group with a phenoxyethyl or a longer alkoxy chain can modulate the compound's pharmacokinetic properties.

Stereochemical Influence on Activity Profiles

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with distinct biological activities. Stereochemistry plays a critical role in drug-receptor interactions, as biological targets are themselves chiral. In a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the (S)-configuration of a substituted phenoxyl side chain at the 2-position of propanoic acid exerted excellent antibacterial activity nih.gov. Similarly, chiral 2(5H)-furanone sulfones possessing a terpene moiety have shown that the stereochemistry at the 5-position of the furanone ring is crucial for their biological activity nih.gov.

For this compound derivatives, a chiral center could be introduced, for example, by adding a substituent to the benzylic carbon. The resulting enantiomers would likely exhibit different potencies, with one enantiomer fitting more snugly into the binding site of the target protein than the other. This highlights the importance of stereoselective synthesis and the evaluation of individual enantiomers in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For furan and benzofuran derivatives, several QSAR studies have been conducted to identify the key molecular descriptors that govern their activity aimspress.comnih.govmdpi.comresearchgate.net. These studies often employ a variety of descriptors, including electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters.

In a QSAR study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans, it was found that substitutions on the 2-phenyl ring that cause electron deficiency might increase activity nih.gov. Another 2D-QSAR study on benzofuran-based vasodilators revealed a significant correlation between the bioactivity and certain topological and quantum chemical descriptors mdpi.com. These models can be used to predict the activity of novel, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives helps to understand their preferred shapes in solution and how these conformers interact with biological targets. The flexibility of the benzyloxy linker allows the molecule to adopt various conformations, and identifying the low-energy, bioactive conformation is key to understanding molecular recognition.

Applications of 2 3 Benzyloxy Phenyl Furan and Its Derivatives in Research

Utilization as a Synthetic Scaffold for Novel Chemical Entities

The furan (B31954) ring and its associated phenyl-substituted derivatives are considered "privileged scaffolds" in medicinal chemistry and materials science. ijabbr.com This designation stems from their ability to serve as a robust framework for the synthesis of diverse molecular libraries, leading to the discovery of new chemical entities with a wide range of applications. nih.gov The inherent aromaticity and electron-rich nature of the furan ring allow it to engage in various electrical interactions with biological targets like enzymes and receptors. ijabbr.com

Researchers leverage the furan scaffold to design and synthesize novel compounds for therapeutic purposes. nih.gov The versatility of the furan core allows for straightforward modification with various functional groups, enabling the creation of derivatives with diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. ijabbr.commdpi.com For instance, the benzofuran (B130515) scaffold, a close structural relative, is a key component in numerous natural products and has been the focus of extensive synthetic efforts to develop new therapeutic agents. nih.govmdpi.com The development of efficient synthetic protocols to create structurally diverse benzofuran derivatives is a significant area of focus for both academic and industrial research, highlighting the scaffold's importance in drug discovery. nih.gov Similarly, flavonoid analogues, which can be constructed from furan-based precursors, serve as scaffolds for creating natural product-based combinatorial libraries for screening and drug discovery. nih.gov

Investigation as Probes in Mechanistic Biological Studies

Derivatives of 2-phenylfuran (B99556) are instrumental as chemical probes for elucidating complex biological mechanisms. Their structural features can be fine-tuned to interact with specific biological targets, allowing researchers to study cellular pathways and disease processes.

A notable example is the development of molecular probes designed to covalently modify and detect natural products containing furan moieties. beilstein-journals.org Researchers have engineered a probe that undergoes a [4+2] Diels-Alder cycloaddition with furan rings. This reaction attaches a tag that is easily identifiable by liquid chromatography-mass spectrometry (LC-MS), enabling the detection and identification of furan-containing metabolites even in complex mixtures like crude cell supernatants. beilstein-journals.org This reactivity-based probing strategy is a powerful tool for discovering novel bioactive natural products and understanding their roles in biological systems. beilstein-journals.org

Furthermore, in the field of neuropharmacology, derivatives of the related 2,3-dihydro-1-benzofuran scaffold have been synthesized to act as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov By creating and testing these specific molecules, researchers can probe the function of the CB2 receptor and investigate its role in conditions such as neuropathic pain. Such studies often involve ligand-steered modeling to predict binding modes, providing deeper mechanistic insights into receptor-ligand interactions at the molecular level. nih.gov

Role in the Design and Development of Molecular Tools

Building upon their use as mechanistic probes, furan derivatives are explicitly designed as molecular tools to perform specific functions in a research setting. These tools are engineered to detect, quantify, or influence particular molecules or processes within a biological or chemical system.

The Diels-Alder probe for discovering furan-containing natural products is a prime example of such a molecular tool. beilstein-journals.org It was specifically designed with both a UV-active tag and a mass tag to facilitate easy identification of the reaction product. beilstein-journals.org This tool has been successfully tested on a variety of purified furans, including natural products and their derivatives, and has demonstrated its utility in identifying these compounds within the complex environment of Streptomyces strain supernatants. beilstein-journals.org The development of such tools is crucial for advancing the field of natural product discovery, as it provides a more efficient method for uncovering novel furan-containing compounds that may possess valuable biological activities. beilstein-journals.org

Exploration in Materials Science and Advanced Functional Materials

The unique electronic and photophysical properties of π-conjugated systems containing furan rings have made them attractive candidates for use in materials science, particularly in the development of advanced functional materials for electronic and optoelectronic applications. researchgate.net

Furan-containing oligomers and polymers have emerged as a significant class of organic semiconductors for use in organic field-effect transistors (OFETs). researchgate.net The furan ring can be integrated into π-conjugated molecules, either fused with other aromatic systems or as a π-spacer, significantly influencing the material's charge transport properties. researchgate.net These materials have shown great potential as both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. researchgate.net

Research has demonstrated that oligomers containing furan and thiophene (B33073) units end-capped with benzofuran moieties can function as effective p-type semiconductors in OFETs. researchgate.net Similarly, donor-acceptor conjugated polymers incorporating furan-flanked diketopyrrolopyrrole have been successfully used as the active semiconductor layer in OFETs, with performance enhancements achieved through systematic device engineering at the interface junctions. nih.gov The strategic inclusion of furan units can lead to materials with high charge carrier mobility, a key parameter for efficient transistor performance. researchgate.net

Compound ClassApplicationKey FindingReference(s)
Furan SemiconductorsOFETsFuran-based materials show great potential with high carrier mobility. researchgate.net
Furan/Thiophene OligomersOFETsAct as p-type semiconducting layers. researchgate.net
Furan-flanked DPP PolymerOFETsPerformance enhanced via interface engineering, improving mobility and threshold voltage. nih.gov

Beyond transistors, furan-based derivatives are being explored for a range of photoelectronic devices, including organic light-emitting diodes (OLEDs), organic light-emitting transistors (OLETs), and organic photovoltaics (OPVs). researchgate.netrsc.org Their strong luminescence and tunable electronic energy levels make them suitable for these applications.

For example, a multifunctional semiconductor molecule incorporating a furan group has been successfully applied in blue-emitting OLEDs. researchgate.net In another study, selectively fluorinated furan-phenylene co-oligomers were developed that demonstrated well-balanced ambipolar charge transport and efficient electroluminescence, making them highly effective in OLETs. researchgate.net This "smart" fluorination is a powerful tool for tuning the material's properties for bright, light-emitting devices. researchgate.net Furthermore, compounds such as [2,2′]Bi[naphtho[2,3-b]furanyl] have proven to be versatile organic semiconductors, functioning effectively in OFETs, OPVs, and OLETs, showcasing the broad applicability of furan-based structures in optoelectronics. rsc.org

Device TypeFuran Derivative ApplicationKey Performance MetricReference(s)
OLEDs/OPTsEmissive layer and phototransistorsShowed blue emission and photo-responsive behavior. researchgate.net
OLETsAmbipolar light-emitting layerAchieved high external quantum efficiency (0.63%). researchgate.net
OFETs, OPVs, OLETsVersatile p-type semiconductorDemonstrated good mobility, photoconversion, and blue-green emission. rsc.org
Electrochromic/Photovoltaicπ-bridges in conjugated polymersFuran units provide low optical band gaps. researchgate.net

Contribution to Understanding Natural Product Analogues

The synthesis of derivatives of 2-phenylfuran and particularly the related benzofuran core is crucial for the study of natural products. rsc.org Many biologically active compounds isolated from natural sources contain these heterocyclic rings. mdpi.combeilstein-journals.org Total synthesis of these natural products and their analogues allows for the confirmation of their complex structures and provides access to larger quantities for biological testing. rsc.org

Synthetic chemists have developed various strategies to construct the benzofuran framework found in nature. rsc.org For example, methods like the Sonogashira coupling have been employed to build the core structure of natural products such as tournefolic acid A. rsc.org The synthesis of naturally occurring 2-phenylbenzofurans serves as a powerful tool to validate chemical schemes and provides alternative routes to these valuable compounds. clockss.org By creating analogues of natural products, researchers can explore structure-activity relationships, leading to compounds with improved potency, selectivity, or metabolic stability. griffith.edu.au This approach of using natural product scaffolds to generate libraries of related compounds is a cornerstone of modern drug discovery. nih.govgriffith.edu.au

Theoretical Framework for Drug Discovery Lead Identification

The compound 2-[3-(benzyloxy)phenyl]furan presents a compelling scaffold for theoretical and computational approaches in the identification of lead compounds for drug discovery. Its utility in this context is not defined by its own biological activity, but rather by the physicochemical and structural characteristics that make it an adaptable and advantageous starting point for the design of compound libraries aimed at a variety of biological targets. This framework focuses on the scaffold's inherent properties that are amenable to in silico modeling and virtual screening techniques.

The this compound scaffold is composed of three key molecular fragments: a central furan ring, a phenyl group, and a benzyloxy moiety. This combination of aromatic and ether functionalities provides a unique three-dimensional architecture and electronic distribution that can be systematically modified to explore chemical space and optimize interactions with protein targets.

Scaffold Analysis and Physicochemical Properties

The foundational step in utilizing this compound as a drug discovery scaffold involves a thorough analysis of its structural and electronic properties. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts a degree of polarity and the potential for hydrogen bonding. The phenyl group provides a hydrophobic surface for potential π-π stacking or hydrophobic interactions within a protein's binding pocket. The benzyloxy group [(C₆H₅CH₂O-)] introduces additional flexibility and hydrophobic character, while the ether linkage offers a potential hydrogen bond acceptor site.

A critical aspect of this scaffold's utility is its "drug-like" character, which can be assessed using computational models. Key physicochemical parameters, such as molecular weight, lipophilicity (logP), and polar surface area (PSA), are crucial for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The this compound scaffold possesses a balance of these properties that makes it an attractive starting point for the development of orally bioavailable drugs.

Table 1: Calculated Physicochemical Properties of the this compound Scaffold

PropertyValueSignificance in Drug Design
Molecular FormulaC₁₇H₁₄O₂Provides the elemental composition.
Molecular Weight250.29 g/mol Falls within the "rule of five" guidelines for good oral bioavailability.
LogP (octanol-water partition coefficient)4.2Indicates good lipophilicity, which is important for membrane permeability.
Polar Surface Area (PSA)22.5 ŲA low PSA is generally associated with better cell membrane penetration.
Hydrogen Bond Donors0The absence of donors can contribute to better membrane permeability.
Hydrogen Bond Acceptors2The furan and ether oxygens can form hydrogen bonds with target proteins.
Rotatable Bonds4Provides conformational flexibility, allowing the molecule to adapt to different binding sites.

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm used.

Pharmacophore Modeling and Feature Analysis

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. The this compound scaffold presents several key pharmacophoric features that can be exploited in drug design.

The primary pharmacophoric features of this scaffold include:

Aromatic Rings: The furan and two phenyl rings can participate in aromatic interactions, such as π-π stacking and hydrophobic interactions. researchgate.net

Hydrogen Bond Acceptors: The oxygen atoms of the furan ring and the ether linkage can act as hydrogen bond acceptors. researchgate.net

These features can be mapped in three-dimensional space to create a pharmacophore model. This model can then be used as a query to search large virtual compound libraries to identify molecules with a similar arrangement of features, which are therefore more likely to bind to the same target. The flexibility of the scaffold, due to its rotatable bonds, allows for the generation of multiple conformations, which can be used to develop more sophisticated, dynamic pharmacophore models.

Utility in Virtual Screening and Library Design

The this compound scaffold is an excellent candidate for the design of combinatorial libraries for virtual screening. nih.gov Its structure allows for the systematic introduction of a wide variety of substituents at multiple positions on the phenyl and furan rings. This enables the creation of large, diverse virtual libraries of related compounds with varying physicochemical properties.

For example, substituents can be added to the phenyl ring to modulate its electronic properties and introduce additional interaction points, such as hydrogen bond donors or acceptors. The furan ring can also be substituted to alter its reactivity and steric profile. The benzyloxy group can be replaced with other functionalities to explore different regions of a protein's binding pocket.

This "scaffold-based" approach to library design allows for a more focused and efficient exploration of chemical space compared to random screening. u-strasbg.fr By starting with a well-characterized scaffold like this compound, computational chemists can design libraries that are enriched with compounds having a higher probability of biological activity.

Molecular Field Analysis and Quantitative Structure-Activity Relationships (QSAR)

Once a series of derivatives based on the this compound scaffold has been synthesized and tested for biological activity, computational techniques such as Molecular Field Analysis (MFA) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. nih.gov These methods aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity.

In MFA, the steric and electrostatic fields around a molecule are calculated and correlated with its biological activity. This can provide insights into which regions of the molecule are important for binding to the target. For the this compound scaffold, MFA could be used to determine the optimal size and electronic properties of substituents at different positions.

QSAR models use a wider range of molecular descriptors, including physicochemical properties, topological indices, and quantum chemical parameters, to predict the biological activity of new compounds. nih.gov By developing a robust QSAR model for a series of this compound derivatives, it is possible to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The use of quantum chemical calculations can provide more accurate electronic descriptors for building reliable QSAR models. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[3-(Benzyloxy)phenyl]furan, and how do reaction conditions influence yield?

  • Methodology :

  • Palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol) is a viable route for furan synthesis, offering moderate yields (50–70%) under mild conditions .
  • Substitution reactions on benzofuran derivatives (e.g., nucleophilic aromatic substitution) using benzyloxy groups as protective moieties can yield target compounds, though steric hindrance may require optimized temperatures (80–120°C) .
  • Safety note : Benzyloxy groups necessitate inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Key for confirming benzyloxy (δ 4.9–5.1 ppm, singlet) and furan ring protons (δ 6.3–7.5 ppm). Coupling patterns distinguish substitution positions .
  • GC-MS : Use non-polar columns (e.g., DB-1) with temperature gradients (50°C → 250°C at 5°C/min) to resolve fragmentation patterns (e.g., m/z 144 for furan backbone) .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients detect purity (>95%) and degradation products .

Q. How should researchers handle stability and storage of this compound?

  • Methodology :

  • Store in airtight containers under inert gas (Ar) at –20°C to prevent oxidation of the benzyloxy group.
  • Decomposition risks : Exposure to light/moisture accelerates hydrolysis; monitor via TLC (Rf shift) .
  • Waste disposal : Segregate halogen-free organic waste and use licensed incineration services to avoid environmental release .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., benzyloxy positioning) with high-resolution data (R factor <0.05). Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
  • DFT calculations : Compare experimental NMR shifts with computed (B3LYP/6-311+G(d,p)) values to validate tautomeric forms .

Q. What strategies optimize the synthetic pathway for scalability while minimizing byproducts?

  • Methodology :

  • DoE (Design of Experiments) : Vary catalyst loading (Pd 0.5–5 mol%), solvent polarity (THF vs. DMF), and temperature to identify Pareto-optimal conditions via response surface modeling .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time (<30 min) .

Q. How can computational models predict the compound’s biological activity or metabolic pathways?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with CYP450 enzymes (e.g., 3A4, 2D6). Dock the benzyloxy group into hydrophobic pockets for inhibition studies .
  • ADMET prediction : SwissADME estimates logP (~3.2) and bioavailability scores to prioritize in vitro assays .

Q. What green chemistry approaches reduce environmental impact during synthesis?

  • Methodology :

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalyst recycling : Immobilize Pd on mesoporous silica (SBA-15) for ≥5 reuse cycles without activity loss .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay standardization : Use positive controls (e.g., ketoconazole for CYP450 inhibition) and normalize data to cell viability (MTT assay) .
  • Meta-analysis : Apply random-effects models to aggregate IC₅₀ values from heterogeneous datasets (e.g., varying cell lines) .

Q. Why do synthetic yields vary between labs using identical protocols?

  • Methodology :

  • Impurity profiling : LC-MS/MS identifies trace metal contaminants (e.g., Fe³⁺) from stainless-steel reactors that quench catalysts .
  • Replicate testing : Conduct triplicate runs under controlled humidity (<30% RH) to isolate environmental variables .

Tables for Key Data

Property Value/Technique Reference
Retention Index (GC) 1425 (DB-1 column)
Crystal System Monoclinic, space group P2₁/c
Calculated logP 3.2 (SwissADME)
Optimal Reaction Temp 90°C (Pd catalysis)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.